(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid typically involves the formation of a disulfide bond between two cysteine derivatives. The reaction conditions often include the use of oxidizing agents to facilitate the disulfide bond formation. Common reagents used in this process include hydrogen peroxide or iodine in an aqueous or organic solvent system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the disulfide bond formation.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bond.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group.
Cystine: A dimer of cysteine linked by a disulfide bond.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.
Uniqueness
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is unique due to its specific disulfide bond configuration and its potential applications in various fields. Unlike cysteine and cystine, this compound has additional functional groups that enhance its reactivity and utility in synthetic and industrial processes.
Properties
Molecular Formula |
C8H14N2O5S2 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6+/m1/s1 |
InChI Key |
ZLCOWUKVVFVVKA-RITPCOANSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC[C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.